molecular formula C16H13FN2O3 B12940011 Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-11-0

Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12940011
CAS No.: 651749-11-0
M. Wt: 300.28 g/mol
InChI Key: RLZLXAAGWLDKCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the imidazolidinone derivative with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or thermal stability.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid
  • 3-(4-Fluorophenyl)benzoic acid
  • 4-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both the imidazolidinone ring and the fluorophenyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the imidazolidinone ring can enhance the compound’s stability and solubility, while the fluorophenyl group can increase its binding affinity to certain molecular targets.

Properties

CAS No.

651749-11-0

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H13FN2O3/c17-12-4-6-13(7-5-12)18-8-9-19(16(18)22)14-3-1-2-11(10-14)15(20)21/h1-7,10H,8-9H2,(H,20,21)

InChI Key

RLZLXAAGWLDKCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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